molecular formula C5H8O2 B165787 Allyl acetate CAS No. 591-87-7

Allyl acetate

Cat. No. B165787
CAS RN: 591-87-7
M. Wt: 100.12 g/mol
InChI Key: FWZUNOYOVVKUNF-UHFFFAOYSA-N
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Description

Allyl acetate is an organic compound with the formula C3H5OC(O)CH3. This colorless liquid is a precursor to especially allyl alcohol, which is a useful industrial intermediate .


Synthesis Analysis

Allyl acetate is produced industrially by the gas phase reaction of propene in the presence of acetic acid using a palladium catalyst . This method is advantageous because propene is inexpensive and a green chemical .


Molecular Structure Analysis

The molecular structure of Allyl acetate can be represented as C3H5OC(O)CH3 . A three-dimensional X-ray analysis of the structure of this molecule has been completed .


Chemical Reactions Analysis

Allyl acetate can be hydrolyzed to allyl alcohol . Allyl alcohol is a precursor for some specialty polymers, mainly for drying oils . Allyl alcohol is also a precursor to synthetic glycerol .


Physical And Chemical Properties Analysis

Allyl acetate is a colorless liquid with a molar mass of 100.117 g·mol−1 . It has a boiling point of 103 °C and is slightly soluble in water .

Scientific Research Applications

1. Chemical Production and Environmental Considerations

Allyl acetate plays a significant role in the production of various chemicals. It is used in the production process of epichlorohydrin (ECH), a crucial organic material with optimistic prospects, especially in China. However, the allyl acetate route in ECH production is currently challenged by poor techno-economics and environmental concerns, emphasizing the need for research into more sustainable production methods like Ti Catalyst based ECH Synthesis (Sinopec Shanghai, 2005).

2. Industrial and Medicinal Applications

Allyl acetate is integral to various industrial and medicinal applications. Notably, it contributes to the biosynthesis pathways and molecular regulation mechanisms in species, influencing the production of important compounds like acetoin, a volatile compound widely used in food, cigarettes, cosmetics, and more. Despite the significant applications, challenges remain in the efficient and economical industrial fermentation of acetoin, underscoring the need for future research to enhance productivity and process controls (Xiao & Lu, 2014).

3. Environmental Impact and Degradation

The environmental impact of allyl acetate-based products is a critical area of research. Studies on the biodegradability of cellulose acetate, a derivative, reveal that while the material shows potential for biodegradation, the addition of acetyl groups requires the presence of esterases for the process to commence. The degradation mechanisms are complex, involving biological, chemical, and photochemical processes. Enhancing the degradability of these materials is vital to reduce their environmental persistence (Puls, Wilson, & Hölter, 2011).

4. Catalysis and Chemical Reactions

The role of allyl acetate in catalysis and various chemical reactions is significant. It is involved in the isomerization of N-allyl compounds to N-(1-propenyl) compounds, catalyzed by transition metal complexes. This process is crucial for the selective synthesis of various compounds. However, the relationship between the structure and reactivity, particularly the influence of nitrogen atom coordination on the reaction outcome, requires further exploration to optimize these processes (Krompiec et al., 2008).

Safety And Hazards

Allyl acetate is highly flammable and toxic if swallowed . It is harmful in contact with skin and causes serious eye irritation . It is also fatal if inhaled .

Future Directions

Allyl acetate is a precursor to especially allyl alcohol, which is a useful industrial intermediate . The allyl–allyl cross-coupling reaction is one of the most important cross-coupling reactions as it provides a practical synthetic route for the direct construction of 1,5-dienes . This method is advantageous because propene is inexpensive and a green chemical .

properties

IUPAC Name

prop-2-enyl acetate
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InChI

InChI=1S/C5H8O2/c1-3-4-7-5(2)6/h3H,1,4H2,2H3
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InChI Key

FWZUNOYOVVKUNF-UHFFFAOYSA-N
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Canonical SMILES

CC(=O)OCC=C
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Molecular Formula

C5H8O2
Record name ALLYL ACETATE
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Related CAS

29467-34-3
Record name Acetic acid, 2-propen-1-yl ester, homopolymer
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DSSTOX Substance ID

DTXSID9024437
Record name Allyl acetate
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Molecular Weight

100.12 g/mol
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Physical Description

Allyl acetate appears as a liquid. Insoluble in water and slightly less dense than water. Hence floats on water. Poisonous by ingestion and moderately toxic by inhalation and skin contact. Irritating to skin and eyes., Colorless liquid; [HSDB]
Record name ALLYL ACETATE
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Record name Acetic acid, allyl ester
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Boiling Point

103.5 °C
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Flash Point

72 °F (NFPA, 2010), 22 °C
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Solubility

Soluble in acetone; miscible in ethanol and ethyl ether., 2.8% in water at 20 °C
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Density

0.9275 g/cu cm at 20 °C
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Vapor Density

3.45 (AIR= 1)
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Vapor Pressure

27.2 [mmHg], 27.2 mm Hg at 20 °C /from experimentally-derived coefficients/
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Product Name

Allyl acetate

Color/Form

COLORLESS LIQUID

CAS RN

591-87-7
Record name ALLYL ACETATE
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Record name ALLYL ACETATE
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Melting Point

Freezing point: -96 °C
Record name ACETIC ACID, ALLYL ESTER
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Synthesis routes and methods I

Procedure details

The tandem tube reactors are operated as in Example 1, with substitution of 740 grams per hour of pure methyl acetate for the methyl acetate-methanol azeotrope. Analysis of the condensed phases indicates the collection per hour of 254 grams of methyl acetate (34% unconverted), 607 grams of allyl acetate (92% yield based on 66% conversion) and 191 grams of methanol (90% yield).
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methyl acetate methanol
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254 g
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Yield
92%
Yield
90%

Synthesis routes and methods II

Procedure details

After uniformly diluting 14.0 ml of each of catalysts B and G-I obtained in Examples 2, 5 and 6 and Comparative Example 3 with 42.0 ml of silica carrier, it was packed into a reaction tube (SUS316 L, inner diameter: 25 mm). Gas with a gas composition of propylene:oxygen:acetic acid:water in a volume ratio of 29:6:7.1:19:38.9 was introduced at a space velocity of 2070 h−1 with a reaction temperature of 135° C. and a reaction pressure of 0.8 MPaG (gauge pressure), for reaction to obtain allyl acetate from propylene, oxygen and acetic acid.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Allyl acetate
Reactant of Route 2
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Allyl acetate
Reactant of Route 3
Allyl acetate
Reactant of Route 4
Reactant of Route 4
Allyl acetate
Reactant of Route 5
Reactant of Route 5
Allyl acetate
Reactant of Route 6
Reactant of Route 6
Allyl acetate

Citations

For This Compound
7,980
Citations
T Yamamoto, O Saito, A Yamamoto - Journal of the American …, 1981 - ACS Publications
… (PCy3 = tricyclohexylphosphine) with allyl acetate proceeds smoothly at room temperature to … PCy3 with allyl acetate, but 2 can be catalytically formed from PCy3 and allyl acetate in the …
Number of citations: 99 pubs.acs.org
M Litt, FR Eirich - Journal of Polymer Science, 1960 - Wiley Online Library
The kinetics of polymerization of allyl acetate with benzoyl peroxide at 65, 80, and 90C. has been investigated, and was found to parallel normal vinyl kinetics. The reaction which alters …
Number of citations: 71 onlinelibrary.wiley.com
HVL Nguyen, H Mouhib, W Stahl, I Kleiner - Molecular Physics, 2010 - Taylor & Francis
… allyl acetate because it is one of the smallest unsaturated esters. To our knowledge, no microwave studies have previously been carried out on allyl acetate… studies on allyl acetate we …
Number of citations: 38 www.tandfonline.com
T Hayashi, T Hagihara, M Konishi… - Journal of the American …, 1983 - ACS Publications
… 1 The catalytic cycle of the allylation is generally acceptedto involve a-allyl-palladium (II) complex as a key intermediate, which is formed by oxidative additionof an allyl acetate to …
Number of citations: 194 pubs.acs.org
K Iio, K Kobayashi, M Matsunaga - Polymers for Advanced …, 2007 - Wiley Online Library
… The polymerization of allyl acetate by the radical initiator under the above conditions gave poly(allyl acetate) with the molecular weight range of 10,000–13,800 by multi-angle laser light …
Number of citations: 21 onlinelibrary.wiley.com
SS Auerbach, J Mahler, GS Travlos, RD Irwin - Toxicology, 2008 - Elsevier
… these chemicals in which allyl acetate is metabolized to allyl … Due to the weaker reactivity of the protoxicants, allyl acetate … organ toxicity in the allyl acetate and allyl alcohol treated …
Number of citations: 42 www.sciencedirect.com
SE Denmark, ST Nguyen - Organic Letters, 2009 - ACS Publications
… benzaldehyde as a model substrate with 1.1 equiv of allyl acetate at 70 C in a variety of solvents … but also caused significant consumption of allyl acetate via an unproductive pathway (…
Number of citations: 76 pubs.acs.org
S Rajendran, N Muralidharan - Pest Management Science …, 2005 - Wiley Online Library
… The LD 50 doses of allyl acetate for the above species (6.1 and 4.1 mg litre −1 respectively) in the current work indicate that allyl acetate is more toxic than ethyl formate. In a detailed …
Number of citations: 29 onlinelibrary.wiley.com
R Louw, EC Kooyman - … des Travaux Chimiques des Pays‐Bas, 1965 - Wiley Online Library
… In the present paper, we will discuss a study of the thermolysis of allyl acetate, employing a flow system. The latter enabled us to do both kinetic and product analyses. Since the reactors …
Number of citations: 23 onlinelibrary.wiley.com
SW Kim, CC Meyer, BK Mai, P Liu, MJ Krische - ACS catalysis, 2019 - ACS Publications
… -catalyzed carbonyl allylations mediated by allyl acetate are longstanding and encompass a vast … In all cases, the enantiofacial selectivity of aldehyde addition using allyl acetate as a …
Number of citations: 35 pubs.acs.org

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